molecular formula C8H5F3N2 B189241 2-(Trifluoromethyl)benzimidazole CAS No. 312-73-2

2-(Trifluoromethyl)benzimidazole

Cat. No. B189241
CAS RN: 312-73-2
M. Wt: 186.13 g/mol
InChI Key: MXFMPTXDHSDMTI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles can be achieved through the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzimidazole consists of a benzimidazole core with a trifluoromethyl group attached at the 2-position . The average mass of the molecule is 186.134 Da and the monoisotopic mass is 186.040482 Da .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of 2-trifluoromethyl benzimidazoles involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzimidazole has a density of 1.4±0.1 g/cm3, a boiling point of 262.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 41.6±0.3 cm3 and a polar surface area of 29 Å2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Trifluoromethyl)benzimidazole: serves as a key intermediate in the synthesis of various heterocyclic compounds . Researchers have developed methods to synthesize benzimidazoles, benzoxazoles, and benzothiazoles, which are crucial for pharmaceuticals and agrochemicals. The process involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile, leading to compounds with potential therapeutic applications.

Ferroptosis Induction for Cancer Therapy

This compound has been identified as a novel inducer of ferroptosis, a form of programmed cell death . Ferroptosis is significant in cancer research as it provides a new avenue for cancer treatment. Derivatives of 2-(Trifluoromethyl)benzimidazole have shown promising results in vitro and in vivo, particularly in the treatment of hepatocellular carcinoma.

Material Science: Enhancing Perovskite Films

In material science, 2-(Trifluoromethyl)benzimidazole is used as an additive in perovskite films . It improves the films’ performance by passivating surface defects and inhibiting non-radiative recombination. Its hydrophobic properties also contribute to the environmental stability of these materials, which are used in solar cells and other electronic devices.

Environmental Science: Device Stability

The compound’s role in environmental science is linked to its application in material science. The -CF3 group in 2-(Trifluoromethyl)benzimidazole enhances the moisture-oxygen barrier properties of surfaces, which is crucial for the longevity and stability of environmental sensors and devices .

Agricultural Research: Fungicide Development

While direct references to 2-(Trifluoromethyl)benzimidazole in agriculture are limited, its structural analogs, benzimidazole fungicides, are widely used due to their low toxicity and effectiveness against a broad spectrum of fungal diseases in plants . Research into these compounds continues to evolve, focusing on improving efficacy and reducing environmental impact.

Analytical Chemistry: Synthesis Methods

Analytical chemistry benefits from 2-(Trifluoromethyl)benzimidazole through the development of new synthesis methods. These methods enhance the efficiency of producing this compound and its derivatives, which are then used as standards or reagents in various analytical procedures .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The synthesis of 2-(Trifluoromethyl)benzimidazole and its analogs has potential applications in the field of medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on improving the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFMPTXDHSDMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185129
Record name 2-(Trifluoromethyl)-1H-benzimidazole
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Trifluoromethyl)benzimidazole

CAS RN

312-73-2
Record name 2-(Trifluoromethyl)-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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